棕榈酰肉碱

描述

Palmitoylcarnitine is a lipid metabolite known for its role in mitochondrial fatty acid oxidation and as an intermediate in the fatty acid incorporation pathway into erythrocyte membrane phospholipids . It has been implicated in the pathogenesis of myocardial ischemia due to its accumulation in ischemic myocardium and its effects on cellular functions, particularly in vascular endothelium . Palmitoylcarnitine is also recognized for its surfactant properties, capable of solubilizing biological membranes, which may explain the necessity for coenzyme A-carnitine-coenzyme A acyl exchange during mitochondrial fatty acid import .

Synthesis Analysis

Palmitoylcarnitine can be synthesized in the body as a metabolic intermediate of the fatty acid incorporation pathway. It is involved in the transport of long-chain acyl groups through membrane barriers, facilitated by enzymes such as carnitine long-chain acyltransferase . The synthesis and utilization of palmitoylcarnitine are crucial for the regulation of the mitochondrial CoA/acyl-CoA ratio and for supplying substrates for β-oxidation to mitochondria .

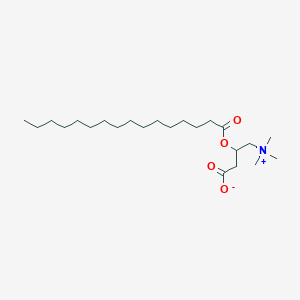

Molecular Structure Analysis

The molecular structure of palmitoylcarnitine contributes to its function and interaction with biological membranes. It is amphiphilic, resembling structural aspects of a lysolecithin, and can form gel-phase bilayers with interdigitated hydrocarbon chains at low temperatures. Upon heating, it transitions to a hexagonal phase, indicating its ability to adopt different structural conformations in response to environmental conditions .

Chemical Reactions Analysis

Palmitoylcarnitine participates in various chemical reactions within the body. It can act as an inhibitor of calcium-activated, phospholipid-dependent protein kinase (protein kinase C), affecting tumor promotion and epidermal ornithine decarboxylase activity in mouse skin . Additionally, it has been shown to modify the function of vascular endothelium by influencing endothelium-dependent relaxation and intracellular calcium regulation .

Physical and Chemical Properties Analysis

The physical and chemical properties of palmitoylcarnitine, such as its surfactant nature and ability to perturb membrane structures, are significant in its biological functions. It can bind to and disrupt phosphatidylcholine bilayers, leading to vesicle leakage and, at higher concentrations, complete membrane solubilization. These properties are distinct from those of palmitoyl-coenzyme A, which does not cause leakage or solubilization, highlighting the unique role of palmitoylcarnitine in cellular processes . Moreover, its interactions with Ca2+ channels suggest that it may serve as an endogenous modulator of channel function, particularly during myocardial ischemia .

科学研究应用

抗肝癌作用

棕榈酰肉碱 (Pcar) 与达沙替尼 (一种酪氨酸激酶抑制剂) 联用治疗肝癌时,发现具有协同抗肿瘤作用 . Pcar 通过提高线粒体呼吸速率和刺激H2O2的产生来诱导线粒体介导的癌细胞凋亡,从而诱导氧化应激 . 联合使用Pcar和达沙替尼抑制了癌细胞的生长、增殖和侵袭效率,其效果优于单药治疗 .

鼠伤寒沙门氏菌感染过程中的免疫调节剂

研究发现棕榈酰肉碱是鼠伤寒沙门氏菌感染过程中的免疫调节剂 . 在鼠伤寒沙门氏菌感染和肠系膜淋巴结 (MLNs) 损伤的部位发现高水平的 PalCTyphimurium 感染和肠系膜淋巴结 (MLNs) 损伤的部位 . 体外用 PalC 处理的 MLN 细胞显示 CD4+CD25+ T 细胞减少,B220+CD19+ B 细胞数量增加 .

在脂肪酸酯化中的作用

棕榈酰肉碱在线粒体膜中脂肪酸酯化的运输系统中起着至关重要的作用 . 它参与了肉碱棕榈酰转移酶 1 (CPT1)、CPT2 和肉碱-酰基肉碱转位酶 (CACT) 所执行的过程 .

作用机制

Target of Action

Palmitoylcarnitine primarily targets the Carnitine Palmitoyltransferase (CPT) system . The CPT system is a key rate-limiting enzyme in the fatty acid oxidation (FAO) pathway and plays a significant role in regulating host immune responses .

Mode of Action

Palmitoylcarnitine interacts directly with the CPT system . It also has been reported to interact with protein kinase C , enhancing its activity in the presence of certain compounds while inhibiting its basal activity .

Biochemical Pathways

Palmitoylcarnitine is involved in the tricarboxylic acid cycle (TCA cycle) to generate energy . It is utilized in the TCA cycle through a process known as beta-oxidation , which yields 7 NADH, 7 FADH2, and 8 Acetyl-CoA chains . This Acetyl-CoA generates 3 NADH, 1 FADH2, and 1 GTP for every molecule in the TCA cycle .

Pharmacokinetics

Palmitoylcarnitine is an ester derivative of carnitine involved in the metabolism of fatty acids . During the TCA cycle, fatty acids undergo beta-oxidation to produce energy in the form of ATP . The mitochondrial membrane prevents the entry of long-chain fatty acids, so the conversion of fatty acids such as palmitic acid is key . Palmitic acid is first converted to Palmitoyl-CoA, which can freely pass the outer mitochondrial membrane . The Palmitoyl-CoA is then enzymatically transformed into palmitoylcarnitine via the Carnitine O-palmitoyltransferase family . The palmitoylcarnitine is then actively transferred into the inner membrane of the mitochondria via the carnitine-acylcarnitine translocase . Once inside the inner mitochondrial membrane, the palmitoylcarnitine is transformed back to the palmitoyl-CoA form .

Result of Action

The action of palmitoylcarnitine leads to the generation of significant amounts of energy. The beta-oxidation of palmitoylcarnitine yields 7 NADH, 7 FADH2, and 8 Acetyl-CoA chains . This Acetyl-CoA generates 3 NADH, 1 FADH2, and 1 GTP for every molecule in the TCA cycle . Each NADH generates 2.5 ATP in the ETC and FADH2 generates 1.5 ATP . This totals to 108 ATP, but 2 ATP are consumed to generate the initial Palmitoyl-CoA, leaving a net gain of 106 ATP .

Action Environment

The action of palmitoylcarnitine can be influenced by various environmental factors. For instance, it has been reported that palmitoylcarnitine has properties as a surfactant, with a capacity to solubilize biological membranes similar to that of many synthetic detergents used in the biochemical laboratory . This suggests that the cellular environment and the presence of other compounds can influence the action, efficacy, and stability of palmitoylcarnitine.

未来方向

Palmitoylcarnitine has shown potential as a diagnostic marker in newborns for primary carnitine deficiency . It has also demonstrated a synergistic anti-tumor effect with Dasatinib in liver cancer treatment . Furthermore, it has been identified as a potential metabolic biomarker in common ocular diseases . These findings suggest promising future directions for the use of Palmitoylcarnitine in medical applications.

Relevant Papers

Several papers have been published on Palmitoylcarnitine. For instance, a study found that Palmitoylcarnitine potentiates plasmin and tPA to inhibit thrombosis . Another paper discussed the synergistic anti-tumor effect of Palmitoylcarnitine and Dasatinib in liver cancer . These papers provide valuable insights into the potential applications of Palmitoylcarnitine in medical research and treatment.

属性

IUPAC Name |

3-hexadecanoyloxy-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H45NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)28-21(19-22(25)26)20-24(2,3)4/h21H,5-20H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOMRRQXKHMYMOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H45NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90895028 | |

| Record name | Palmitoylcarnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90895028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1935-18-8 | |

| Record name | (±)-Palmitoyl carnitine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1935-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palmitoylcarnitine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001935188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palmitoylcarnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90895028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PALMITOYL CARNITINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8K6DKA8V2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

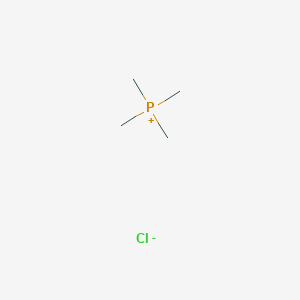

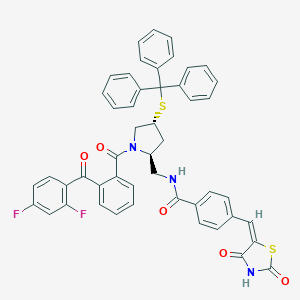

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: Palmitoylcarnitine exerts its effects through various mechanisms, primarily interacting with:

- Mitochondria: Palmitoylcarnitine is a long-chain acylcarnitine that can enter the mitochondria and undergo β-oxidation, influencing mitochondrial respiration and potentially inducing oxidative stress. [] Studies show it can inhibit complex IV of the electron transport chain, leading to increased reactive oxygen species (ROS) production and activation of reperfusion injury salvage kinases in cardiomyocytes. []

- Protein Kinase C (PKC): Palmitoylcarnitine has been shown to modulate PKC activity, particularly PKCβII. It decreases PKCβII autophosphorylation and disrupts the complex formation between PKCβII and its receptor RACK1, influencing downstream signaling pathways. [] It can also affect the expression, phosphorylation, and localization of the PKC substrate B-50 protein in neuroblastoma cells. []

- Cellular Membranes: Due to its amphiphilic nature, palmitoylcarnitine can interact with cell membranes, potentially altering membrane fluidity and permeability. [] This interaction can influence ion channel activity, such as inhibiting the transient outward potassium current (Ito) in ventricular myocytes, potentially affecting cardiac excitability. [, ]

- Regulation of insulin signaling: Palmitoylcarnitine can interfere with insulin signaling by activating protein tyrosine phosphatase 1B (PTP1B), leading to dephosphorylation of the insulin receptor and reduced Akt phosphorylation, ultimately contributing to insulin resistance. []

- Influence on neuronal differentiation: Palmitoylcarnitine promotes differentiation in neuroblastoma cells, potentially through its effects on PKC activity and B-50 protein regulation. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5S)-1-[(1R,6R)-6-Methylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one](/img/structure/B157461.png)

![N-(6-Hydrazinyl-6-oxohexyl)-6-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}hexanamide](/img/structure/B157473.png)